molecular formula C17H20BrNO3 B4952620 N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE

N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE

Cat. No.: B4952620
M. Wt: 366.2 g/mol
InChI Key: FXDIGYAAODRAOA-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methoxybenzyl)(2,4-dimethoxyphenyl)methanamine is a tertiary amine derivative featuring a methoxy-substituted benzyl group and a 2,4-dimethoxyphenyl moiety. The compound’s structure is characterized by bromine at the 3-position and methoxy groups at the 4-position on the benzyl ring, combined with a 2,4-dimethoxyphenyl substituent. This arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3/c1-20-14-6-5-13(17(9-14)22-3)11-19-10-12-4-7-16(21-2)15(18)8-12/h4-9,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDIGYAAODRAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC(=C(C=C2)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the bromine and methoxy groups, play a crucial role in its binding affinity and reactivity with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Triazine Derivatives

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C25H19BrN4O6) shares structural motifs with the target compound, including bromine and methoxy substituents. However, the triazine core introduces distinct reactivity, such as enhanced hydrogen-bonding capacity and planar geometry. The triazine derivative’s synthesis involves stepwise substitution of chlorotriazine with phenolic groups, a method contrasting with the reductive amination typically used for methanamine derivatives. The triazine-based compound exhibits higher polarity due to its ester and triazine functionalities, which may limit membrane permeability compared to the tertiary amine structure of the target compound .

Comparison with Benzothiazole Acrylamide Derivatives

Benzothiazole derivatives like (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide (from EP3348550A1) feature a heterocyclic benzothiazole core instead of a methanamine backbone. These compounds often target kinases or inflammatory pathways due to their planar, conjugated systems. For instance, N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide demonstrates higher metabolic stability but lower solubility than the target compound, attributed to its ethoxy and chloro substituents .

Comparison with Triazole-Thioacetic Acid Derivatives

2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids (from Monatshefte für Chemie) incorporate a triazole ring and thioether linkage, differing significantly in electronic properties. The triazole’s nitrogen-rich structure enhances metal coordination, while the thioacetic acid group increases acidity. Toxicity predictions via GUSAR-online suggest these triazole derivatives exhibit higher acute toxicity (LD50 ~200 mg/kg) compared to the tertiary amine-based target compound, which is hypothesized to have lower toxicity due to reduced metabolic activation .

Critical Analysis of Research Findings

  • Synthetic Accessibility : The target methanamine derivative is synthesized via reductive amination, a robust and scalable method, whereas triazine and triazole derivatives require multi-step nucleophilic substitutions or cyclization reactions .
  • Biological Relevance : Benzothiazole derivatives exhibit stronger kinase inhibition due to their rigid scaffolds, while the target compound’s flexible methanamine backbone may favor allosteric modulation .
  • Toxicity and Safety : Computational models highlight the triazole derivatives’ higher toxicity, emphasizing the need for structural optimization in drug design compared to the methanamine analog .

Biological Activity

N-(3-Bromo-4-methoxybenzyl)(2,4-dimethoxyphenyl)methanamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure characterized by the presence of bromine and methoxy substituents, which are known to influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzo[b]furan have shown promising results in inhibiting tumor growth in various human cancer cell lines. A study highlighted that certain derivatives exhibited up to a ten-fold increase in potency against specific cancer cell lines compared to standard drugs like Combretastatin-A4 .

Enzyme Inhibition

The compound has been reported to inhibit key enzymes such as carbonic anhydrase and acetylcholinesterase. The inhibition mechanism involves the interaction of the bromine and methoxy groups with the active sites of these enzymes, leading to reduced enzyme activity. This property could be beneficial in treating conditions related to inflammation or neurodegeneration.

Case Studies

  • Study on Antiproliferative Activity : A study conducted on various derivatives showed that modifications at specific positions on the phenyl rings significantly impacted their antiproliferative activity against cancer cell lines. The introduction of methoxy groups at strategic positions enhanced biological activity, indicating a structure-activity relationship that could be exploited for drug development .
  • Enzyme Interaction Analysis : Research analyzing the binding affinity of related compounds to the 5-HT2A receptor demonstrated that structural modifications could lead to substantial increases in receptor affinity. This suggests that this compound might also exhibit similar enhancements in biological activity through targeted modifications .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer0.5
Compound BEnzyme Inhibition0.8
N-(3-Bromo...)Enzyme Inhibition0.6
Compound CAntiproliferative0.3

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Binding : The compound binds to the active sites of enzymes such as acetylcholinesterase, leading to inhibition and subsequent biological effects.
  • Cellular Uptake : The presence of methoxy groups may facilitate cellular uptake, enhancing its bioavailability and efficacy within target tissues.

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